[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and esterified benzoate groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, is synthesized through a series of reactions starting from guanine or other suitable precursors.
Glycosylation: The purine base is then glycosylated with a protected sugar moiety, such as a benzoylated ribose derivative, under acidic or basic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with 4-methylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine base or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with new substituents replacing existing groups.
Scientific Research Applications
[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent due to its structural similarity to nucleosides.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of [(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.
Comparison with Similar Compounds
[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate can be compared with other nucleoside analogs, such as:
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chlorinated purine base and the esterified benzoate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24ClN5O5 |
---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)/t18?,19-,20-/m1/s1 |
InChI Key |
HUDUPJKATQIHAF-FXJNCMGBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.